D-Cys(4)-Terlipressin TFA Salt is a synthetic peptide that acts as a vasopressin analog. It is derived from the natural peptide vasopressin, which plays a crucial role in regulating water retention and blood pressure in the human body. The compound is particularly notable for its high selectivity for the vasopressin V1 receptor, making it valuable in medical applications, particularly in treating conditions like vasodilatory shock and esophageal variceal bleeding.
Terlipressin is synthesized from the natural vasopressin sequence by incorporating specific modifications, including the introduction of a D-cysteine residue at position 4. This modification enhances its stability and receptor affinity. The synthesis of D-Cys(4)-Terlipressin typically involves solid-phase peptide synthesis techniques.
D-Cys(4)-Terlipressin TFA Salt is classified as a peptide hormone and a vasopressor agent. It is categorized under synthetic peptides used for therapeutic purposes, particularly in endocrinology and critical care medicine.
The synthesis of D-Cys(4)-Terlipressin involves several key methodologies:
D-Cys(4)-Terlipressin has a specific amino acid sequence that includes a total of eight amino acids, with a notable presence of cysteine residues that facilitate disulfide bridge formation. The molecular formula can be represented as follows:
D-Cys(4)-Terlipressin undergoes various chemical reactions during its synthesis:
D-Cys(4)-Terlipressin functions primarily as an agonist at the vasopressin V1 receptor, which mediates several physiological effects:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and purity during synthesis .
D-Cys(4)-Terlipressin has several significant applications in scientific research and clinical settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: